molecular formula C6H14O6S2 B1330516 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol CAS No. 7484-34-6

2,2'-(Ethane-1,2-diyldisulfonyl)diethanol

Cat. No. B1330516
CAS RN: 7484-34-6
M. Wt: 246.3 g/mol
InChI Key: ZXTWNSRETGZRGO-UHFFFAOYSA-N
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Description

“2,2’-(Ethane-1,2-diyldisulfonyl)diethanol” is an organic compound with the molecular formula C6H14O6S2 . It is also known as bis(2-hydroxyethyl) disulfide or BETS.


Molecular Structure Analysis

The molecular structure of “2,2’-(Ethane-1,2-diyldisulfonyl)diethanol” can be represented by the SMILES notation: C(CS(=O)(=O)CCS(=O)(=O)CCO)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 246.3 g/mol. It has a high GI absorption and is highly soluble in water . The compound has a Log Po/w (iLOGP) of 0.66, indicating its lipophilicity .

Scientific Research Applications

Synthesis and Investigation in Enzyme Systems

A study conducted by Gunsalus, Romesser, and Wolfe (1978) explored the synthesis of analogues to 2-(methylthio)ethanesulfonate (methyl-coenzyme M) and investigated their activity in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. This research highlights the potential application of similar compounds in biochemical processes and enzyme systems. (Gunsalus, Romesser, & Wolfe, 1978)

Catalytic Properties and Bond Cleavage

Lin, Hogan, and Sen (1996) conducted a study on the catalytic carbon-carbon and carbon-hydrogen bond cleavage in lower alkanes. Their research sheds light on the potential application of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol in catalysis, especially in the formation of alcohols from alkanes. (Lin, Hogan, & Sen, 1996)

Complex Formation and Thermodynamics

Ozay and Baran (2010) explored the complex formation kinetics and thermodynamic study of certain polyamine and N2O2 ligands with copper(II), including 2,2'-(ethane-1,2-diyl) bis(methylazanediyl) diethanol. This study emphasizes the importance of such compounds in understanding the complex formation and thermodynamics in coordination chemistry. (Ozay & Baran, 2010)

Molecular Structure and Crystallization

Yeung et al. (2013) researched the crystallization-induced dynamic atropselective resolutions of chiral biphenyl hybrids, including 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol derivatives. This study provides insights into the role of these compounds in crystal engineering and molecular structure studies. (Yeung et al., 2013)

Ligand Synthesis and Characterization

Baran, Kaya, and Turkyilmaz (2012) focused on the synthesis and characterization of ligands, including 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol, and their Pt(II) complexes. Their research is significant for understanding the thermal properties and potential applications in the field of coordination chemistry and ligand synthesis. (Baran, Kaya, & Turkyilmaz, 2012)

Enclathration and Crystal Growth

Bourne, Corin, Nassimbeni, and Toda (2005) employed 1,1,2,2-tetraphenyl-1,2-ethane diol for the selective enclathration of picolines, demonstrating the potential of similar compounds in crystal growth and design. This study contributes to our understanding of how these compounds can be used in separating isomers through crystal engineering. (Bourne, Corin, Nassimbeni, & Toda, 2005)

Oxidation Processes and Chemical Reactions

The research by Sen, Benvenuto, Lin, Hutson, and Basickes (1994) on the selective oxidation of methane and ethane to alcohols highlights the possible application of compounds like 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol in facilitating or influencing these oxidation processes. (Sen, Benvenuto, Lin, Hutson, & Basickes, 1994)

Safety And Hazards

The compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H412 (harmful to aquatic life with long-lasting effects) . Precautionary measures include avoiding breathing dust, mist, spray, and handling the compound in a well-ventilated area .

properties

IUPAC Name

2-[2-(2-hydroxyethylsulfonyl)ethylsulfonyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6S2/c7-1-3-13(9,10)5-6-14(11,12)4-2-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTWNSRETGZRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CCS(=O)(=O)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307519
Record name 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(Ethane-1,2-diyldisulfonyl)diethanol

CAS RN

7484-34-6
Record name 7484-34-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-(Ethane-1,2-diyldisulfonyl)diethanol
Reactant of Route 2
2,2'-(Ethane-1,2-diyldisulfonyl)diethanol
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2,2'-(Ethane-1,2-diyldisulfonyl)diethanol
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2,2'-(Ethane-1,2-diyldisulfonyl)diethanol
Reactant of Route 5
2,2'-(Ethane-1,2-diyldisulfonyl)diethanol
Reactant of Route 6
2,2'-(Ethane-1,2-diyldisulfonyl)diethanol

Citations

For This Compound
1
Citations
DG Naik - 2017 - irgu.unigoa.ac.in
For the last many years, it has been observed that phosphorus containing monomers and polymers have gained extensive demand for many uses from healthcare and medicine to …
Number of citations: 1 irgu.unigoa.ac.in

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